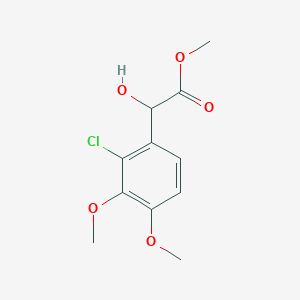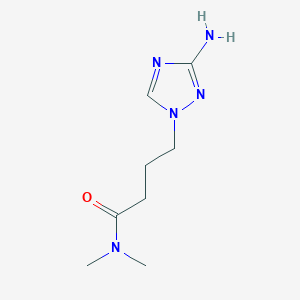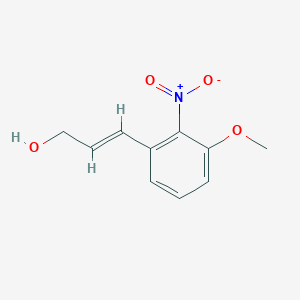![molecular formula C8H13BN2O4S B13473927 [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid](/img/structure/B13473927.png)
[1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid: is a boronic acid derivative that features a unique combination of a thian-4-yl group and a pyrazol-4-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid typically involves the reaction of a thian-4-yl derivative with a pyrazol-4-ylboronic acid under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thian-4-yl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazol-4-yl group, potentially converting it to a pyrazoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazol-4-yl derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Bioconjugation: It can be used in the modification of biomolecules for various applications, including imaging and diagnostics.
Medicine:
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new therapeutic agents.
Diagnostics: It can be used in the development of diagnostic tools and assays.
Industry:
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Polymer Chemistry: It can be incorporated into polymers to modify their properties and enhance their performance.
作用機序
The mechanism of action of [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in various applications. The thian-4-yl and pyrazol-4-yl groups contribute to the compound’s overall reactivity and specificity, allowing it to interact with a wide range of biological and chemical targets.
類似化合物との比較
- [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]methanesulfonyl chloride
- [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]acetic acid
- [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]methylpropanoic acid
Comparison:
- Unique Structure: The presence of both a thian-4-yl group and a pyrazol-4-yl group in [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid distinguishes it from other similar compounds.
- Reactivity: The boronic acid group provides unique reactivity, allowing for a wide range of chemical transformations.
- Applications: While similar compounds may have specific applications, the combination of functional groups in this compound makes it particularly versatile in various fields.
特性
分子式 |
C8H13BN2O4S |
|---|---|
分子量 |
244.08 g/mol |
IUPAC名 |
[1-(1,1-dioxothian-4-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O4S/c12-9(13)7-5-10-11(6-7)8-1-3-16(14,15)4-2-8/h5-6,8,12-13H,1-4H2 |
InChIキー |
MNIKNIZIYRCMOI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(N=C1)C2CCS(=O)(=O)CC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13473852.png)
![2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B13473855.png)



![2-Bromo-6-methylthieno[3,2-b]pyridine](/img/structure/B13473891.png)



![Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13473918.png)

![4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13473920.png)
![tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473926.png)
